N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine
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Overview
Description
N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine is a synthetic organic compound characterized by the presence of a prop-2-en-1-yl group, a trimethylsilyl group, and a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine typically involves the reaction of butan-1-amine with prop-2-en-1-yl halide in the presence of a base to form the intermediate N-(prop-2-en-1-yl)butan-1-amine. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The prop-2-en-1-yl group may facilitate binding to specific enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)butan-1-amine: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
N-{[(Trimethylsilyl)oxy]methyl}butan-1-amine: Lacks the prop-2-en-1-yl group, affecting its binding properties and applications.
Uniqueness
N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine is unique due to the presence of both the prop-2-en-1-yl and trimethylsilyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions in various scientific fields.
Properties
CAS No. |
88237-46-1 |
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Molecular Formula |
C11H25NOSi |
Molecular Weight |
215.41 g/mol |
IUPAC Name |
N-prop-2-enyl-N-(trimethylsilyloxymethyl)butan-1-amine |
InChI |
InChI=1S/C11H25NOSi/c1-6-8-10-12(9-7-2)11-13-14(3,4)5/h7H,2,6,8-11H2,1,3-5H3 |
InChI Key |
XLOUJTVWUAASOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC=C)CO[Si](C)(C)C |
Origin of Product |
United States |
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